molecular formula C11H19Br B14448544 1-Bromoundeca-2,5-diene CAS No. 75817-51-5

1-Bromoundeca-2,5-diene

Cat. No.: B14448544
CAS No.: 75817-51-5
M. Wt: 231.17 g/mol
InChI Key: WMCGPKWLWGWRCP-UHFFFAOYSA-N
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Description

1-Bromoundeca-2,5-diene is an organic compound characterized by the presence of a bromine atom and two double bonds within an eleven-carbon chain This compound belongs to the class of non-conjugated dienes, where the double bonds are separated by more than one single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoundeca-2,5-diene can be synthesized through several methods. One common approach involves the free radical halogenation of an allylic carbon in an alkene using N-bromosuccinimide (NBS) as the brominating agent . This reaction typically occurs under mild conditions and provides a high yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromoundeca-2,5-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) under controlled temperatures.

    Oxidation Reactions: Oxidizing agents like peracids or potassium permanganate.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution Reactions: Alcohols, amines, or other substituted derivatives.

    Addition Reactions: Dihalides or halohydrins.

    Oxidation Reactions: Epoxides or diols.

    Reduction Reactions: Alkanes.

Scientific Research Applications

1-Bromoundeca-2,5-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromoundeca-2,5-diene in chemical reactions involves the interaction of its double bonds and bromine atom with various reagents. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In addition reactions, the double bonds react with electrophiles to form new bonds, often following Markovnikov’s rule .

Comparison with Similar Compounds

Uniqueness: 1-Bromoundeca-2,5-diene’s uniqueness lies in its longer carbon chain and the presence of a bromine atom, which imparts distinct reactivity and potential applications compared to shorter dienes. Its non-conjugated nature also differentiates it from conjugated dienes like 1,3-butadiene, leading to different chemical behavior and uses.

Properties

CAS No.

75817-51-5

Molecular Formula

C11H19Br

Molecular Weight

231.17 g/mol

IUPAC Name

1-bromoundeca-2,5-diene

InChI

InChI=1S/C11H19Br/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10H,2-5,8,11H2,1H3

InChI Key

WMCGPKWLWGWRCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCBr

Origin of Product

United States

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